Uridine triphosphopyridoxal

Description

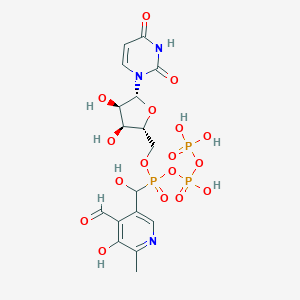

Structure

3D Structure

Properties

CAS No. |

135145-98-1 |

|---|---|

Molecular Formula |

C17H22N3O17P3 |

Molecular Weight |

633.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)-hydroxymethyl]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H22N3O17P3/c1-7-12(23)9(5-21)8(4-18-7)16(26)38(28,36-40(32,33)37-39(29,30)31)34-6-10-13(24)14(25)15(35-10)20-3-2-11(22)19-17(20)27/h2-5,10,13-16,23-26H,6H2,1H3,(H,32,33)(H,19,22,27)(H2,29,30,31)/t10-,13-,14-,15-,16?,38?/m1/s1 |

InChI Key |

CHAPHWPIBXRRED-HNEPOKBBSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

uridine triphosphopyridoxal UTP-PL |

Origin of Product |

United States |

Synthetic Strategies and Structural Aspects of Uridine Triphosphopyridoxal As a Research Probe

Synthetic Approaches for Pyridoxal-Nucleotide Conjugates

A common approach involves the formation of a Schiff base. For instance, a peptide's free amino group can be condensed with pyridoxal (B1214274), followed by selective reduction of the resulting Schiff base with an agent like sodium cyanoborohydride. nih.govdatapdf.com This core principle can be adapted to link pyridoxal to nucleotides, often through a linker arm. Another strategy involves using protected building blocks in a series of protection, deprotection, and coupling reactions. researchgate.net For example, nucleotides can be introduced as phosphoramidites to a peptide or other molecular scaffold containing a pyridoxine (B80251) group. researchgate.net

The synthesis of the precursor molecules is well-established. Uridine (B1682114) triphosphate (UTP) itself can be synthesized from uridine-5'-monophosphate. rsc.org Similarly, methods exist for the synthesis of pyridoxal phosphate (B84403) from pyridoxine hydrochloride, involving oxidation and subsequent phosphorylation. scispace.com The conjugation of these two components creates the final affinity label. Uridine di- and triphosphopyridoxals have been successfully synthesized and used to probe the substrate-binding sites of enzymes like UDP-glucose pyrophosphorylase. nih.gov

Table 1: General Synthetic Strategies for Pyridoxal-Biomolecule Conjugates

| Strategy | Key Reactants | Reaction Type | Notes |

|---|---|---|---|

| Solid-Phase Synthesis | Fmoc-protected amino acids, Pyridoxal, Resin | Condensation, Reduction | Used for creating N-terminal pyridoxyl-peptides; the pyridoxal is coupled prior to cleavage from the solid support. nih.govdatapdf.com |

| Multi-Step Solution Phase | Protected Nucleotides (e.g., phosphoramidites), Pyridoxine, Peptide/Linker | Coupling, Deprotection | Involves a series of protection and deprotection steps to ensure specific linkage. researchgate.net |

| Affinity Reagent Preparation | Uridine di/triphosphate, Pyridoxal | Not specified in detail, but used to create Uridine di- and triphosphopyridoxals for enzyme labeling. nih.gov | The resulting conjugate acts as a specific probe for UDP-Glc-(UTP)-binding sites. nih.gov |

Structural Determinants for Reactive Group Presentation

The efficacy of Uridine triphosphopyridoxal as a research probe is dictated by its unique structure, which combines a recognition element with a reactive chemical group. The molecule can be conceptually divided into three key components: the uridine base, the triphosphate bridge, and the pyridoxal "warhead."

The pyridoxal moiety contains a highly reactive aldehyde group. In the context of an enzyme's active site, this aldehyde readily reacts with the nucleophilic side chain of a lysine (B10760008) residue to form a Schiff base, also known as an internal aldimine. nih.govlibretexts.org This initial covalent linkage is reversible. However, subsequent treatment with a reducing agent, such as sodium borohydride (B1222165), irreversibly converts the imine to a stable secondary amine, permanently attaching the probe to the enzyme. nih.govresearchgate.net The strategic placement of this reactive aldehyde is crucial for it to be positioned correctly to interact with active site residues once the uridine moiety has guided the probe into place.

The triphosphate chain mimics the high-energy phosphate backbone of UTP, contributing to the binding affinity and proper orientation within the active site. The length and negative charge of this chain are critical for interaction with corresponding binding pockets in the target enzyme.

Influence of Uridine Moiety on Recognition by Target Enzymes

The uridine portion of the molecule acts as the primary determinant for target specificity. elte.hunih.gov Enzymes that naturally bind uridine-containing substrates, such as UTP or UDP-glucose, are the principal targets for UTP-pyridoxal. nih.govnih.gov The uridine base provides the specific hydrogen bonding patterns and hydrophobic interactions necessary for recognition and binding within the enzyme's active site. nih.govnih.gov

The role of the uridine moiety is clearly demonstrated in affinity labeling experiments. Studies on UDP-glucose pyrophosphorylase from both bovine liver and potato tuber show that the enzyme is rapidly and irreversibly inactivated by UTP-pyridoxal. nih.govnih.govresearchgate.net Crucially, this inactivation is almost completely prevented if the enzyme is first incubated with its natural substrates, UDP-glucose or UTP. nih.govnih.govresearchgate.net This protective effect indicates that UTP-pyridoxal and the natural substrates compete for the same binding site, confirming that the probe's uridine component effectively directs it to the intended enzymatic target.

Structural analysis of the labeled enzymes has identified the specific lysine residues that are modified by the probe. In bovine liver UDP-glucose pyrophosphorylase, three lysyl residues (Lys291, Lys357, and Lys396) were modified. nih.gov In the potato tuber enzyme, five lysyl residues were identified (Lys-263, Lys-329, Lys-367, Lys-409, and Lys-410), with Lys-367 being the most prominently labeled. nih.gov The modification of these specific residues, which are located at or near the substrate-binding site, leads to the inactivation of the enzyme and provides a detailed map of the active site's architecture. nih.gov

Table 2: this compound as an Affinity Label for UDP-Glucose Pyrophosphorylase

| Enzyme Source | Target Enzyme | Modified Residues | Protective Substrates | Reference |

|---|---|---|---|---|

| Bovine Liver | UDP-glucose pyrophosphorylase | Lys291, Lys357, Lys396 | UDP-glucose, MgUTP | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (UTP-pyridoxal) |

| Uridine |

| Uridine triphosphate (UTP) |

| Pyridoxal |

| Pyridoxine |

| Pyridoxal phosphate |

| Sodium cyanoborohydride |

| Sodium borohydride |

| UDP-glucose (Uridine diphosphate (B83284) glucose) |

| Uridine-5'-monophosphate (UMP) |

Mechanistic Insights into Uridine Triphosphopyridoxal Mediated Enzyme Inactivation

Irreversible Covalent Modification of Target Enzymes

Uridine (B1682114) triphosphopyridoxal functions as an affinity labeling reagent that leads to the rapid and irreversible inactivation of specific target enzymes. researchgate.netnih.govoup.com This inactivation process is both time- and dose-dependent, meaning the rate and extent of inactivation increase with the concentration of UTP-PLP and the duration of incubation. nih.gov The modification process typically involves an initial, reversible binding of the reagent to the enzyme's active site, followed by the formation of a stable, covalent bond, which is often secured by a chemical reduction step.

A key characteristic of this inactivation is that the natural substrate of the enzyme can often protect against it. For instance, in studies with UDP-glucose pyrophosphorylase from both potato tuber and bovine liver, the presence of UDP-glucose or UTP significantly slowed down the rate of inactivation by Uridine triphosphopyridoxal. nih.govoup.comnih.gov This protective effect strongly indicates that UTP-PLP specifically targets the substrate-binding site of the enzyme. nih.gov The inactivation is considered irreversible because, after the covalent bond is formed and stabilized, the enzyme's catalytic activity cannot be restored by simple dilution or removal of the excess reagent. researchgate.netnih.govoup.com

The process typically involves incubating the target enzyme with this compound, followed by the addition of a reducing agent, such as sodium borohydride (B1222165). nih.govoup.comnih.gov This reduction step converts the initial, potentially reversible linkage into a stable, permanent covalent bond, thus locking the enzyme in an inactive state. researchgate.netnih.govoup.com Complete inactivation of enzymes like UDP-glucose pyrophosphorylase has been shown to correspond to the incorporation of approximately one mole of the reagent per mole of the enzyme subunit, suggesting a 1:1 stoichiometric relationship for inactivation. nih.govnih.gov

Identification of Modified Amino Acid Residues, particularly Lysyl Residues

Structural analyses of enzymes inactivated by this compound have consistently revealed that the covalent modification occurs on specific amino acid residues within the active site. The primary targets of UTP-PLP are the ε-amino groups of lysyl residues. nih.govoup.comnih.gov

In the case of UDP-glucose pyrophosphorylase from potato tuber, detailed studies have identified a specific set of five lysyl residues that are modified by this compound: Lys-263, Lys-329, Lys-367, Lys-409, and Lys-410. nih.gov Among these, Lys-367 was found to be the most prominently labeled residue. nih.gov Further investigation showed that the modification of these five residues occurs in a mutually exclusive manner, where the labeling of any one of these lysines is sufficient to cause enzyme inactivation. nih.gov

Similarly, research on UDP-glucose pyrophosphorylase from bovine liver identified three specific lysyl residues—Lys-291, Lys-357, and Lys-396—as the targets for modification by this compound. nih.govoup.com These residues are conserved in the corresponding positions in the potato tuber enzyme, suggesting a conserved structural and functional role in the active site of these enzymes across different species. nih.govoup.comresearchgate.net The specific and limited number of modified residues underscores the precision of this compound as an affinity label, targeting only those residues strategically positioned within the nucleotide-binding pocket.

Table 1: Modified Lysyl Residues in UDP-glucose Pyrophosphorylase by this compound

| Enzyme Source | Identified Lysyl Residues | Reference |

|---|---|---|

| Potato Tuber | Lys-263, Lys-329, Lys-367, Lys-409, Lys-410 | nih.gov |

| Bovine Liver | Lys-291, Lys-357, Lys-396 | nih.govoup.com |

Elucidation of the Reaction Mechanism between this compound and Enzyme Active Sites

The mechanism by which this compound inactivates enzymes is a well-defined two-step process characteristic of affinity labeling.

Schiff Base Formation: The process begins with the UTP moiety of the molecule guiding the reagent to the specific UTP-binding site within the enzyme's active center. Once positioned correctly, the highly reactive aldehyde group of the pyridoxal (B1214274) moiety reacts with the nucleophilic ε-amino group of a nearby lysine (B10760008) residue. This reaction forms a Schiff base (an imine linkage, -C=N-). This initial complex is often reversible.

Reductive Alkylation: To create a stable, irreversible covalent bond, a reducing agent, typically sodium borohydride (NaBH₄), is introduced. nih.govoup.comnih.gov The sodium borohydride reduces the double bond of the Schiff base to a single bond, forming a stable secondary amine linkage. This second step, known as reductive alkylation, permanently attaches the this compound molecule to the lysyl residue, leading to the irreversible inactivation of the enzyme.

The requirement of the reduction step to achieve permanent inactivation is a hallmark of this type of affinity label. nih.gov The stability of the final covalent adduct allows for the subsequent isolation and identification of the modified amino acid residues through techniques like protein sequencing and mass spectrometry, providing precise information about the architecture of the enzyme's active site. nih.govoup.com The linear relationship observed between the loss of enzyme activity and the incorporation of the label into specific lysyl residues confirms that the modification of these residues is directly responsible for the inactivation. nih.gov

Applications of Uridine Triphosphopyridoxal in Enzyme Active Site Characterization

Probing the Nucleotide-Binding Site of UDP-Glucose Pyrophosphorylase (UGP)

UDP-glucose pyrophosphorylase (UGP) is a key enzyme in carbohydrate metabolism, catalyzing the reversible formation of UDP-glucose and pyrophosphate from UTP and glucose-1-phosphate. Uridine (B1682114) triphosphopyridoxal has been instrumental in defining the architecture of the nucleotide-binding site of this enzyme from various sources.

Mapping of Catalytically Important Lysine (B10760008) Residues within UGP

Studies on UGP from both potato tuber and bovine liver have successfully utilized uridine triphosphopyridoxal to identify and map essential lysine residues within the enzyme's active site. nih.govresearchgate.net Incubation of the enzyme with this compound, followed by reduction with sodium borohydride (B1222165), results in a time- and dose-dependent inactivation of the enzyme. nih.gov This inactivation corresponds to the covalent incorporation of the UTP-pyridoxal molecule into the enzyme.

Structural analysis of the labeled enzyme has revealed the modification of specific lysine residues. In potato tuber UGP, five lysine residues (Lys-263, Lys-329, Lys-367, Lys-409, and Lys-410) were identified as being modified by this compound, with Lys-367 being the most prominently labeled. nih.gov A linear relationship was observed between the residual enzyme activity and the extent of modification of each of these lysine residues, suggesting that their modification is mutually exclusive and directly leads to inactivation. nih.gov In the case of bovine liver UGP, three lysine residues (Lys-291, Lys-357, and Lys-396) were modified by the reagent. researchgate.net These residues are conserved at corresponding positions in the potato tuber enzyme, indicating a conserved active-site structure between the two species. researchgate.net

Table 1: Lysine Residues in UDP-Glucose Pyrophosphorylase Modified by this compound

| Enzyme Source | Modified Lysine Residues | Primary Labeled Residue | Reference |

|---|---|---|---|

| Potato Tuber | Lys-263, Lys-329, Lys-367, Lys-409, Lys-410 | Lys-367 | nih.gov |

| Bovine Liver | Lys-291, Lys-357, Lys-396 | - | researchgate.net |

Confirmation of Substrate Analog Specificity through Competitive Retardation of Inactivation by UDP-glucose and MgUTP

The specificity of this compound for the nucleotide-binding site of UGP has been confirmed through competitive protection experiments. The natural substrates of the enzyme, UDP-glucose and MgUTP, were shown to significantly retard the rate of inactivation of UGP by this compound. nih.govresearchgate.net This protective effect demonstrates that this compound binds to the same site as the physiological substrates. In contrast, glucose-1-phosphate offered only slight protection, further confirming that the analog specifically targets the uridine nucleotide-binding pocket. nih.gov

Table 2: Protective Effects of Substrates against UGP Inactivation by this compound

| Protecting Ligand | Enzyme Source | Observation | Reference |

|---|---|---|---|

| UDP-glucose | Potato Tuber, Bovine Liver | Almost complete retardation of inactivation | nih.govresearchgate.net |

| MgUTP | Potato Tuber, Bovine Liver | Almost complete retardation of inactivation | nih.govresearchgate.net |

| Glucose-1-phosphate | Potato Tuber | Only slight retardation of inactivation | nih.gov |

Delineation of Structural Features within UTP/UDP-Sugar Dependent Enzymes

The principles of affinity labeling with this compound extend to the broader class of UTP/UDP-sugar dependent enzymes, which play crucial roles in various metabolic pathways, including the synthesis of polysaccharides and glycoproteins. frontiersin.org By designing reactive analogs of UTP, such as this compound, researchers can covalently tag and identify nucleotide-binding domains within these enzymes.

The strategy involves incubating the target enzyme with the UTP analog, leading to the formation of a covalent bond, typically with a nucleophilic amino acid residue like lysine at or near the active site. Subsequent proteolytic digestion of the labeled enzyme and sequencing of the modified peptide allows for the precise identification of the amino acid residue involved in substrate binding. This information is invaluable for constructing models of the enzyme's active site and understanding the molecular basis of substrate recognition and catalysis.

While this compound has been extensively used for UGP, other reactive UTP and UDP-sugar analogs, such as 5-azido-UDP-glucose, have been employed to characterize other UDP-sugar utilizing enzymes, like those in human liver microsomes. nih.gov These studies have revealed the presence of distinct UDP-glucose and UDP-glucuronic acid-specific enzymes. nih.gov The collective findings from these affinity labeling studies contribute to a growing body of knowledge on the structural motifs and conserved residues that define the active sites of UTP/UDP-sugar dependent enzymes.

Investigating Allosteric Sites and Regulatory Mechanisms via Affinity Labeling

Affinity labeling with nucleotide analogs is a powerful technique not only for probing active sites but also for identifying allosteric sites and investigating regulatory mechanisms. Allosteric sites are distinct from the active site and bind effector molecules that modulate enzyme activity. While there is a lack of specific published research detailing the use of this compound to investigate allosteric sites, the principles of this application are well-established with other nucleotide analogs.

For instance, photoaffinity labeling with dTTP has been used to directly label an allosteric site on the M1 subunit of ribonucleotide reductase. nih.gov Similarly, an ADP analog, 2-(4-bromo-2,3-dioxobutylthio)adenosine 5'-monophosphate, was used to label an allosteric ADP site of glutamate (B1630785) dehydrogenase. nih.gov

Theoretically, if a UTP/UDP-sugar dependent enzyme is allosterically regulated by a uridine nucleotide, this compound could be used to identify the allosteric binding site. The experimental approach would involve labeling the enzyme with this compound in the presence and absence of the natural substrate. If labeling occurs at a site distinct from the active site and this labeling event alters the enzyme's kinetic properties in a manner consistent with allosteric regulation, it would provide strong evidence for the identification of an allosteric site. Subsequent peptide mapping and sequencing would then pinpoint the specific amino acid residues involved in allosteric binding. This approach holds significant potential for uncovering novel regulatory mechanisms in this important class of enzymes.

Contributions of Uridine Triphosphopyridoxal Studies to Biochemical Pathway Understanding

Insights into UDP-Sugar Dependent Biosynthetic Pathways

Uridine (B1682114) diphosphate (B83284) (UDP)-sugars are fundamental building blocks in a vast array of biosynthetic reactions, including the synthesis of polysaccharides and glycoproteins. The enzymes that synthesize these crucial molecules, primarily UDP-sugar pyrophosphorylases, are central to cellular metabolism. Studies utilizing uridine triphosphopyridoxal have provided profound insights into the function of these enzymes, thereby illuminating the broader pathways they govern.

By using this compound as a probe, researchers have been able to irreversibly inactivate and label UDP-glucose pyrophosphorylase (UGPase), a key enzyme that catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. researchgate.netnih.gov This targeted inactivation has been instrumental in confirming the enzyme's active site architecture and its mechanism of substrate recognition. The ability of UDP-glucose and UTP to protect the enzyme from inactivation by this compound provides strong evidence that the affinity label binds to the same site as the natural substrates. researchgate.netnih.gov This detailed understanding of a single, critical enzyme provides a window into the regulation and flux of the entire UDP-sugar biosynthetic pathway. The precise characterization of the UTP-binding site of UGPase, made possible by this compound, is a cornerstone for understanding how the availability of UTP influences the production of UDP-sugars for various cellular needs.

Functional Characterization of Enzymes within Pyrimidine (B1678525) Nucleotide Metabolism

The metabolism of pyrimidine nucleotides is a fundamental process for all living organisms, providing the necessary precursors for DNA and RNA synthesis. nih.gov this compound has proven to be an invaluable tool for the functional characterization of enzymes within this pathway, most notably UDP-glucose pyrophosphorylase (UGPase).

The use of this compound as an affinity labeling reagent has allowed for the detailed investigation of the enzyme's kinetic properties and substrate binding. The compound forms a Schiff base with a lysine (B10760008) residue in the active site, which can then be irreversibly stabilized by reduction with sodium borohydride (B1222165). researchgate.netresearchgate.net This process leads to a time- and dose-dependent inactivation of the enzyme. nih.gov The irreversible nature of this inhibition has enabled researchers to quantify the number of active sites and to study the enzyme's structure-function relationship in a controlled manner.

The specificity of this compound for the UTP-binding site is a key feature that makes it so effective. The observation that the natural substrate, UTP, can protect the enzyme from inactivation confirms that the labeling occurs at a physiologically relevant site. researchgate.netnih.gov This targeted approach has been crucial in functionally characterizing UGPase from various sources, including bovine liver and potato tuber, revealing conserved mechanisms of catalysis and substrate binding across different species. researchgate.netnih.gov

Table 1: Functional Characterization of UDP-Glucose Pyrophosphorylase using this compound

| Enzyme Source | Reagent | Effect | Protective Substrates | Stoichiometry of Inactivation | Reference |

| Potato Tuber | This compound | Rapid, irreversible inactivation | UDP-Glc, UTP | ~1.0 mol of reagent per mol of enzyme monomer for complete inactivation | nih.gov |

| Bovine Liver | This compound | Rapid, irreversible inactivation | UDP-glucose, MgUTP | Not explicitly stated | researchgate.netresearchgate.net |

Understanding the Role of Specific Amino Acid Residues in Enzymatic Catalysis and Substrate Binding

Perhaps the most significant contribution of this compound studies has been the precise identification of specific amino acid residues that are essential for enzymatic activity. By covalently modifying and subsequently identifying the labeled residues, researchers have been able to pinpoint the exact location of the substrate-binding site and the amino acids involved in catalysis.

In the case of bovine liver UDP-glucose pyrophosphorylase, structural analysis of the enzyme labeled with this compound revealed that three specific lysyl residues—Lys291, Lys357, and Lys396—were modified. researchgate.netresearchgate.net The modification of these residues directly correlated with the loss of enzyme activity, indicating their critical role in the enzyme's function. researchgate.net Importantly, these three lysine residues are conserved in the corresponding positions in the sequence of the potato tuber enzyme, suggesting a conserved active-site structure and catalytic mechanism. researchgate.net

Similarly, studies on potato tuber UGPase using this compound and a related compound, uridine diphosphopyridoxal, also led to the identification of a cluster of essential lysyl residues at or near the UDP-Glc(UTP)-binding site. nih.gov These findings, which would be difficult to obtain through other methods, provide a detailed molecular blueprint of the enzyme's active site. This knowledge is fundamental to understanding not only how the enzyme binds its substrates but also the chemical environment that facilitates the catalytic reaction.

Table 2: Identified Amino Acid Residues in UDP-Glucose Pyrophosphorylase Labeled by this compound

| Enzyme Source | Labeled Amino Acid Residues | Significance | Reference |

| Bovine Liver | Lys291, Lys357, Lys396 | Located at the substrate-binding site; essential for catalytic function. | researchgate.netresearchgate.net |

| Potato Tuber | Cluster of five lysyl residues | Located at or near the UDP-Glc(UTP)-binding site; modification leads to inactivation. | nih.gov |

Advanced Methodological Applications Facilitated by Uridine Triphosphopyridoxal

Integration with Site-Directed Mutagenesis for Functional Validation of Labeled Residues

The primary use of uridine (B1682114) triphosphopyridoxal is in affinity labeling, a technique used to identify specific amino acid residues within the active site of an enzyme. The process begins with the incubation of the target enzyme with uridine triphosphopyridoxal. The reagent selectively binds to the nucleotide-binding site due to the structural mimicry of its uridine portion. The pyridoxal (B1214274) phosphate (B84403) moiety of the compound contains a reactive aldehyde group that can form a Schiff base with the ε-amino group of a nearby lysine (B10760008) residue. This covalent bond is then irreversibly stabilized by reduction with an agent like sodium borohydride (B1222165). oup.comnih.gov

Once a residue is irreversibly labeled and identified, site-directed mutagenesis is employed as a powerful complementary technique to validate the functional importance of that specific residue. nih.govnih.gov By systematically replacing the identified lysine with another amino acid (such as alanine (B10760859), which is non-reactive and has a small side chain), researchers can observe the effect of this mutation on the enzyme's catalytic activity. nih.gov A significant decrease or complete loss of function in the mutant enzyme provides strong evidence that the labeled lysine residue is crucial for substrate binding or catalysis. oup.comnih.gov

This integrated approach was successfully used to probe the substrate-binding sites of UDP-glucose pyrophosphorylase (UDPGP) from various sources. In bovine liver UDPGP, this compound was used to identify three specific lysyl residues: Lys291, Lys357, and Lys396. oup.comnih.gov The inactivation of the enzyme by the reagent was significantly prevented by the presence of the natural substrate UDP-glucose or MgUTP, indicating that the labeling occurred at or near the active site. The conservation of these lysyl residues in the corresponding positions in the potato tuber enzyme, which were known to be catalytically important, further supported their functional role. oup.comnih.gov Similarly, studies on UDPGP from potato tuber using uridine di- and triphosphopyridoxals identified five lysyl residues at or near the UDP-glucose(UTP)-binding site, with the modification of these residues leading to enzyme inactivation. nih.gov

The combination of affinity labeling with this compound and subsequent functional analysis through site-directed mutagenesis provides a robust methodology for:

Pinpointing key residues in an enzyme's active site.

Confirming the role of these residues in substrate binding and/or catalysis.

Understanding the spatial arrangement of the active site.

Table 1: Residues Identified by this compound Labeling in UDP-Glucose Pyrophosphorylase

| Enzyme Source | Labeled Residues | Reference |

|---|---|---|

| Bovine Liver | Lys291, Lys357, Lys396 | oup.com, nih.gov |

| Potato Tuber | Five distinct lysyl residues | nih.gov |

Application in Peptide Mapping and Mass Spectrometry for Covalent Adduct Identification

Following the covalent labeling of an enzyme with this compound, it is essential to pinpoint the exact location of the modification within the protein's primary sequence. This is achieved through a combination of proteolytic digestion, peptide mapping, and mass spectrometry. nih.gov This analytical workflow allows for the precise identification of the covalently modified amino acid residue. waters.com

The process typically involves the following steps:

Proteolytic Digestion: The labeled protein is enzymatically digested using a protease with known specificity, such as trypsin. This cleaves the protein into a predictable set of smaller peptide fragments.

Peptide Separation: The resulting mixture of peptides is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). waters.comlcms.cz This separation, based on properties like hydrophobicity, resolves the complex mixture into individual peptide components.

Mass Spectrometry (MS) Analysis: The separated peptides are then introduced into a mass spectrometer. The mass-to-charge ratio of each peptide is measured with high accuracy. By comparing the mass of the peptides from the labeled enzyme to those of an unlabeled control, peptides that have been modified with this compound can be identified by a characteristic mass shift. nih.gov

Tandem Mass Spectrometry (MS/MS): To determine the exact site of modification within the peptide, tandem mass spectrometry (MS/MS) is employed. nih.gov The modified peptide is selected and fragmented inside the mass spectrometer, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, allowing for the unambiguous assignment of the covalent adduct to a specific amino acid, such as a particular lysine residue. waters.comice-biosci.com

This peptide mapping and mass spectrometry approach is highly sensitive and provides definitive structural information about the covalent adduct. americanpharmaceuticalreview.com It confirms that the labeling is specific and identifies the residue(s) directly involved in binding the this compound probe. The structural analysis of bovine liver UDP-glucose pyrophosphorylase, for instance, relied on these techniques to reveal that Lys291, Lys357, and Lys396 were the specific residues modified by the reagent. oup.comnih.gov

Complementary Role with Computational Modeling for Ligand-Enzyme Interaction Predictions

The experimental data generated through affinity labeling with this compound and subsequent site-directed mutagenesis serves as a crucial foundation for computational modeling studies. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, aim to predict and analyze the interactions between a ligand and its enzyme target at an atomic level. chemrxiv.orgrsc.org However, the accuracy of these models is highly dependent on the quality of the input data and the validation against experimental findings. nih.gov

The identification of key active site residues, such as the specific lysines labeled by this compound, provides critical spatial constraints for computational docking algorithms. nih.gov This information helps to define the probable binding pocket and orientation of the ligand within the active site, significantly reducing the conformational search space and increasing the reliability of the predicted binding poses.

Furthermore, the results from site-directed mutagenesis offer a direct means of validating and refining computational models. For example, a computational model should be able to explain why mutating a specific lysine residue (identified via labeling) to an alanine leads to a loss of enzyme activity. The model might show that this lysine forms a critical hydrogen bond or electrostatic interaction with the substrate, which is lost upon mutation. nih.gov

This synergy works in both directions:

Experimental data informs models: Labeling results guide the setup of computational simulations, making them more accurate and focused.

Models explain experimental data: Computational models can provide a detailed, three-dimensional rationale for the observed experimental results, visualizing the specific interactions that are disrupted by mutagenesis.

By integrating the precise, experimentally-derived locations of key functional residues with the predictive and explanatory power of computational chemistry, researchers can develop highly detailed and robust models of ligand-enzyme interactions. These models are invaluable for understanding enzymatic mechanisms and for guiding further research, such as the design of specific enzyme inhibitors. chemrxiv.orgrsc.org

Future Research Directions and Chemical Biology Tool Development Based on Uridine Triphosphopyridoxal

Rational Design of Next-Generation Uridine-Based Chemical Probes

The successful application of UTP-pyridoxal has paved the way for the rational design of a new generation of uridine-based chemical probes. The core principle behind these probes lies in the specific recognition of the uridine (B1682114) moiety by target enzymes, coupled with a reactive group that can form a covalent bond with amino acid residues in the active site.

Future design strategies will likely focus on several key areas. One promising direction is the modification of the triphosphate chain to modulate the probe's affinity and reactivity. For instance, altering the number of phosphate (B84403) groups, as seen with the use of uridine diphosphopyridoxal (UDP-pyridoxal), can provide insights into the specific substrate requirements of an enzyme. nih.gov Another avenue involves the introduction of different reactive groups in place of the pyridoxal (B1214274) moiety to target alternative amino acid residues or to enable different labeling chemistries.

Furthermore, the integration of reporter tags, such as fluorophores or biotin, into the structure of uridine-based probes is a critical area of development. These tags facilitate the detection and isolation of labeled proteins, enabling more sophisticated downstream analyses. The design of such probes requires careful consideration to ensure that the reporter tag does not sterically hinder the binding of the probe to the enzyme's active site.

The development of uridine-based natural products as inhibitors for various enzymes also provides inspiration for novel probe design. nih.gov By understanding the structure-activity relationships of these natural inhibitors, researchers can design synthetic probes with enhanced specificity and potency.

Exploration of Uridine Triphosphopyridoxal in Diverse Enzyme Superfamilies

This compound has proven effective in studying enzymes that utilize UTP or related nucleotides as substrates. Its application has been notably successful in the investigation of glycosyltransferases and aminoacyl-tRNA synthetases.

Glycogen (B147801) Synthase: Uridine diphosphopyridoxal has been instrumental in identifying a key lysine (B10760008) residue within the active site of rabbit muscle glycogen synthase. nih.gov The inactivation of the enzyme by the probe was protected by the presence of UDP-glucose (UDP-Glc) and UDP, confirming that the modification occurs at the substrate-binding site. nih.gov

UDP-Glucose Pyrophosphorylase (UGP): Studies on bovine liver UGP have utilized UTP-pyridoxal to identify three conserved lysyl residues (Lys291, Lys357, and Lys396) crucial for the enzyme's function. researchgate.netjst.go.jpoup.com The inactivation of the enzyme by UTP-pyridoxal was irreversible upon reduction with sodium borohydride (B1222165) and was prevented by the presence of the substrate UDP-glucose, further solidifying the role of these residues in the active site. researchgate.netjst.go.jpoup.com

Lysyl-tRNA Synthetase (LysRS): In Escherichia coli, adenosine (B11128) di- and triphosphopyridoxals have been used to probe the ATP-binding sites of the two species of LysRS, LysRSs and LysRSu. nih.gov These studies revealed that several lysyl residues were labeled, indicating their proximity to the ATP-binding site. nih.gov While not a direct use of UTP-pyridoxal, this demonstrates the broader applicability of nucleotide-pyridoxal conjugates in studying aminoacyl-tRNA synthetases.

Future research should extend the application of UTP-pyridoxal and its analogs to other enzyme superfamilies that recognize uridine nucleotides. This includes, but is not limited to, RNA polymerases, which use UTP as a substrate for RNA synthesis, and various enzymes involved in the biosynthesis of UDP-sugars, which are essential precursors for glycosylation reactions. wikipedia.org A systematic exploration across different enzyme classes will not only reveal conserved and unique features of their active sites but also expand the utility of UTP-pyridoxal as a versatile chemical probe.

Advancing the Utility of Affinity Labeling for Uncovering Novel Protein Functions and Interactions

Affinity labeling with reagents like UTP-pyridoxal is a powerful technique for identifying active site residues and elucidating enzyme mechanisms. The covalent nature of the modification allows for the isolation and sequencing of the labeled peptide, providing direct evidence of the residues involved in substrate binding and catalysis. nih.gov

The information gained from affinity labeling can be leveraged to advance our understanding of protein function in several ways. By identifying critical residues, researchers can perform site-directed mutagenesis studies to confirm their functional importance and to probe the catalytic mechanism in greater detail. The identification of labeled residues in bovine liver UDP-glucose pyrophosphorylase, for example, highlighted their conservation in the potato tuber enzyme, suggesting a conserved active-site structure. oup.com

Beyond mapping active sites, affinity labeling can be employed to uncover novel protein-protein interactions. If a UTP-pyridoxal-labeled enzyme is part of a larger complex, cross-linking to adjacent proteins could occur, revealing previously unknown interaction partners. This approach, often coupled with mass spectrometry-based proteomics, can provide a snapshot of the protein interaction network in a specific cellular context.

Furthermore, the development of photo-affinity labels based on the uridine-pyridoxal scaffold could offer greater temporal and spatial control over the labeling process. This would enable researchers to study dynamic changes in enzyme activity and interactions in response to specific cellular signals or environmental cues.

Q & A

Q. How can researchers ensure ethical and reproducible animal studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.